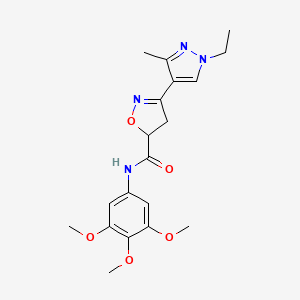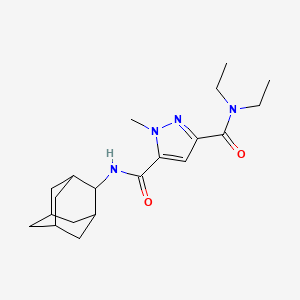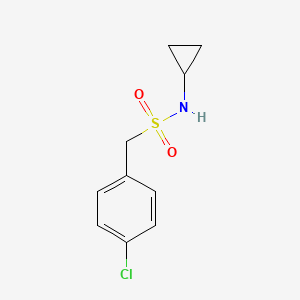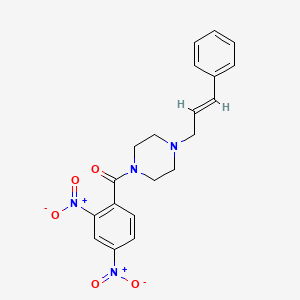![molecular formula C23H26N2O2 B4778573 N-{[1-(3-butenoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B4778573.png)
N-{[1-(3-butenoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide
Overview
Description
N-{[1-(3-butenoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide, commonly known as BMS-986177, is a novel small molecule inhibitor of the tyrosine kinase 2 (TYK2) enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes and plays a crucial role in the signaling pathways of cytokines, which are involved in various physiological processes such as immune response, inflammation, and hematopoiesis. In recent years, TYK2 has emerged as a promising therapeutic target for the treatment of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
Mechanism of Action
BMS-986177 is a selective inhibitor of N-{[1-(3-butenoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide and blocks the downstream signaling pathways of cytokines such as IL-12, IL-23, and IFN-α/β. This leads to a reduction in the production of pro-inflammatory cytokines and a subsequent decrease in inflammation.
Biochemical and physiological effects:
BMS-986177 has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. It has also been found to be well-tolerated in animal studies. BMS-986177 has the potential to be used as a monotherapy or in combination with other drugs for the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of BMS-986177 is its selectivity for N-{[1-(3-butenoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide, which reduces the risk of off-target effects. However, one limitation is the low yield of the synthesis, which may limit its availability for large-scale experiments.
Future Directions
There are several potential future directions for research on BMS-986177. One area of interest is the development of BMS-986177 as a treatment for other autoimmune diseases, such as multiple sclerosis and lupus. Another potential direction is the optimization of the synthesis process to increase the yield and reduce the cost of production. Finally, further studies are needed to investigate the long-term safety and efficacy of BMS-986177 in humans.
Scientific Research Applications
BMS-986177 has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, BMS-986177 was found to significantly reduce skin inflammation and hyperproliferation. In a mouse model of rheumatoid arthritis, BMS-986177 was shown to reduce joint inflammation and bone destruction. BMS-986177 has also been tested in human T cells and was found to inhibit cytokine signaling pathways.
properties
IUPAC Name |
N-[(1-but-3-enoylpiperidin-3-yl)methyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-2-7-22(26)25-15-6-8-18(17-25)16-24-23(27)21-13-11-20(12-14-21)19-9-4-3-5-10-19/h2-5,9-14,18H,1,6-8,15-17H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJORZRXSOKAPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)N1CCCC(C1)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![methyl 3-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4778518.png)

![4-(9H-fluoren-9-yl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B4778526.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4778531.png)

![5-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4778552.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4778560.png)
![N-[4-(diethylamino)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4778568.png)

![N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4778585.png)